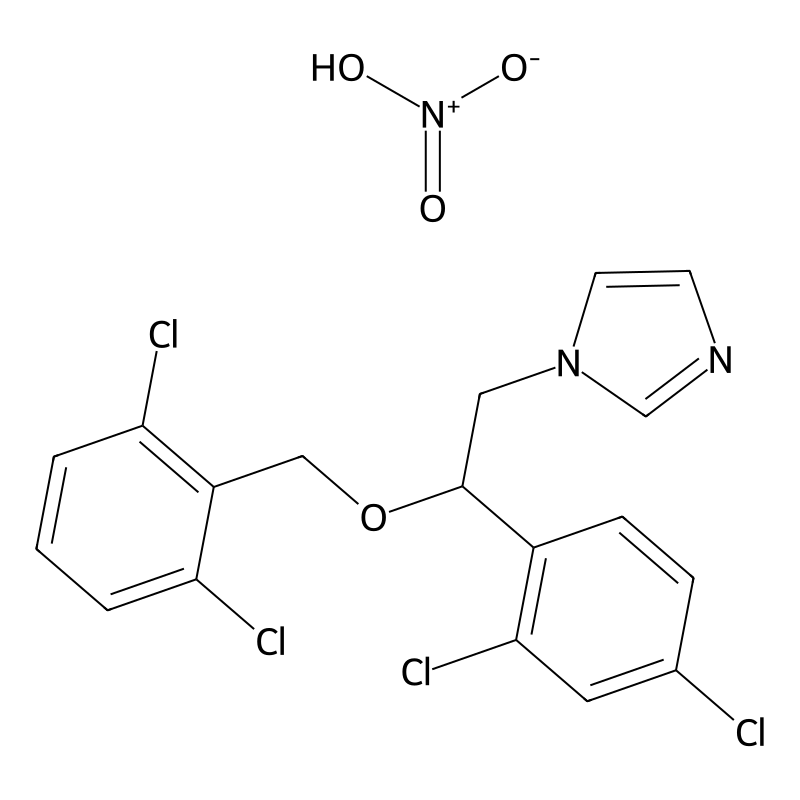

Isoconazole Nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isoconazole nitrate mechanism of action

Primary Antifungal Mechanism of Action

Isoconazole nitrate exerts its antifungal effect primarily by inhibiting the synthesis of ergosterol, a critical sterol component of fungal cell membranes [1] [2]. The table below details the key steps and consequences of this mechanism.

| Step | Description | Key Outcome |

|---|---|---|

| Target Enzyme | Inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) [1] [3]. | Halts conversion of lanosterol to ergosterol [1]. |

| Metabolic Disruption | Causes accumulation of toxic sterol intermediates (e.g., lanosterol) and depletion of ergosterol [1]. | Disruption of fungal membrane integrity and function [1]. |

| Cellular Consequences | Increased membrane permeability, leakage of intracellular components, and inhibition of cell growth and division [1]. | Fungistatic and/or fungicidal effects [1]. |

This ergosterol-targeting mechanism provides broad-spectrum activity against dermatophytes, yeasts, molds, and some Gram-positive bacteria [4] [3]. Its low systemic absorption after topical application makes it suitable for treating superficial skin and vaginal infections [5] [6].

Additional Biological Activities

Beyond its primary antifungal action, this compound exhibits other biologically relevant activities:

- Anti-inflammatory Properties: When formulated with corticosteroid diflucortolone valerate, it rapidly reduces itching, redness, and inflammation associated with dermatomycoses [4] [7].

- Antitumor Activity (Preclinical Finding): Recent studies indicate this compound inhibits hepatocellular carcinoma (HCC) cell viability in vitro and in vivo by generating cytotoxic reactive oxygen species (ROS) [8]. This effect involves a feedback mechanism where ROS activate the transcription factor NRF2, which upregulates metallothionein (MT) genes to protect cancer cells from oxidative stress [8].

The DOT script below illustrates the signaling pathway for this antitumor activity.

This compound induces antitumor effects via ROS-mediated cytotoxicity and a protective NRF2-MT pathway.

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, here are summaries of key experimental methodologies.

Protocol: Antifungal Efficacy Testing

This standard protocol assesses the direct antifungal effect of this compound [4].

- Objective: Determine the Minimum Inhibitory Concentrations (MICs) against various fungi.

- Method: Broth or agar dilution methods according to CLSI guidelines.

- Key Measures: MIC values well below the concentration achieved in skin and hair follicles after topical application.

Protocol: Assessing Antitumor Activity via ROS

This cell-based protocol elucidates the novel antitumor mechanism [8].

- Cell Lines: Use human HCC cell lines (e.g., HepG2, MHCC97H) and non-malignant control lines.

- Treatment: Expose cells to a concentration gradient of this compound for 24 hours.

- Viability Assay: Perform CCK-8 assay to measure cell viability inhibition.

- ROS Detection: Use fluorescent probe DCFH-DA to detect and quantify intracellular ROS.

- Validation: Apply ROS scavenger N-acetylcysteine (NAC) to confirm ROS-mediated cytotoxicity.

The DOT script below visualizes this experimental workflow.

Experimental workflow for evaluating this compound's antitumor activity and ROS involvement.

Quantitative Data Summary

The table below consolidates key quantitative data from the search results for easy reference.

| Parameter | Value / Range | Context / Measurement | Source |

|---|---|---|---|

| Common Topical Formulation | 1% (10 mg/g) Cream | Standard concentration for skin infections [9] [7]. | [9] [7] |

| Typical Dosage (Combination Cream) | Applied twice daily | For combination therapy (this compound + diflucortolone valerate) [7]. | [7] |

| Vaginal Pessary Single Dose | 600 mg | Effective single dose for vaginal candidiasis [5] [6]. | [5] [6] |

| Enzyme Inhibition (Primary Target) | Lanosterol 14α-demethylase (CYP51A1) | Key enzyme in fungal ergosterol biosynthesis pathway [1] [3]. | [1] [3] |

| Key Spectroscopic Methods (for Analysis) | FT-IR, UV-Vis, ¹H NMR | Used for structural characterization and computational validation [3]. | [3] |

Future Research Directions

Current evidence opens several promising avenues for further investigation:

- Exploring Combination Therapies: Research combining this compound with MT inhibitors could enhance its efficacy against specific cancers by overcoming innate resistance mechanisms [8].

- Structural Activity Relationship (SAR) Studies: Computational and spectroscopic analyses can inform the design of novel derivatives with improved potency or reduced potential for resistance [3].

- Repurposing for Oncology: The compelling preclinical evidence in HCC models warrants further investigation into its potential as an anti-cancer agent, particularly in combination therapies [8].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Structural and Spectroscopic Properties of Isoconazole and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a unique broad-spectrum antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 5. Isoconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Mechanism of action of Isoconazole [chemicalbook.com]

- 7. Isoconazole + Diflucortolone: Uses, Dosage, Side Ef... [mims.com]

- 8. Metallothioneins protect against this compound ... [sciencedirect.com]

- 9. Isoconazole - an overview [sciencedirect.com]

Mechanism of Action and Antifungal Spectrum

Isoconazole nitrate functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 (CYP51A1) enzyme in the fungal ergosterol biosynthesis pathway [1] [2] [3]. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and a depletion of ergosterol in the fungal cell membrane [3]. This compromises membrane integrity and function, resulting in increased cellular permeability and eventual cell death [2] [3].

Its broad-spectrum activity covers a wide range of pathogens as summarized in the table below.

| Pathogen Category | Specific Microorganisms | Key Citations |

|---|---|---|

| Dermatophytes | Various species causing tinea infections | [4] [3] |

| Yeasts | Candida albicans, other Candida species | [4] [3] |

| Moulds / Filamentous Fungi | Various species | [1] [3] |

| Gram-positive Bacteria | Staphylococcus, Streptococcus, Corynebacterium (e.g., C. minutissimum) | [1] [4] |

The mechanism of action is illustrated in the following pathway diagram.

This compound inhibits ergosterol synthesis, leading to fungal cell death.

Key Physicochemical Properties and Analytical Methods

This compound has the molecular formula C18H15Cl4N3O4 and a molecular weight of 479.14 g/mol [5]. It is characterized by poor aqueous solubility, which is a key challenge for its bioavailability [3].

Quantitative Physicochemical Data

| Property | Value / Description | Reference |

|---|---|---|

| Aqueous Solubility | 0.5088 ± 0.0062 mg/mL (in water) | [3] |

| Melting Point | 178 - 182 °C | [5] |

| BCS Classification | Class II (Low solubility, high permeability) | [3] |

HPLC Analysis Protocol

A validated HPLC method for quantifying this compound purity and concentration is described below [3].

- Objective: To quantify this compound (ISN) and determine its purity.

- Chromatographic Conditions:

- Method Validation:

- Linearity: The calibration curve showed excellent linearity with a correlation coefficient (R²) of 0.9998 [3].

- Accuracy: Recovery rates were between 99.24% and 101.19%, within the acceptable 98-102% range [3].

- Precision: Relative Standard Deviation (RSD%) was below 2% at four concentration levels [3].

- Sensitivity: Limit of Detection (LOD) was 1.30 μg/mL and Limit of Quantification (LOQ) was 3.95 μg/mL [3].

Advanced Experimental Protocols

Phase Solubility Analysis with Methyl-β-Cyclodextrin (M-β-CD)

This protocol assesses the ability of methyl-β-cyclodextrin (M-β-CD) to form soluble inclusion complexes with this compound to enhance its solubility [3].

- Objective: To determine the apparent stability constant (K_S) and molar ratio of the ISN/M-β-CD inclusion complex.

- Materials: this compound (ISN), Methyl-β-cyclodextrin (M-β-CD), distilled water.

- Procedure:

- Prepare a series of aqueous M-β-CD solutions with concentrations (e.g., from 0 to 20 mM).

- Add an excess amount of ISN to each solution.

- Seal the vessels and shake them in a water bath at a constant temperature (e.g., 25°C) for a defined period (equilibrium was reached at 24 hours in the study).

- After equilibrium, filter the solutions.

- Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved ISN.

- Data Analysis:

- Plot the concentration of dissolved ISN (y-axis) against the concentration of M-β-CD (x-axis) to generate a phase solubility diagram.

- The study found an A_L-type diagram, indicating the formation of a soluble complex with a 1:1 molar ratio [3].

- Calculate the apparent stability constant (K_S) using the Higuchi and Connors equation: K_S = slope / [intercept(1 - slope)]. The reported K_S was 2711 M⁻¹ [3].

Spectroscopic Characterization for Structural Analysis

FT-IR, UV-vis, and 1H-NMR spectroscopy are used to confirm the formation of inclusion complexes and analyze molecular structure [1] [3]. The general workflow is as follows.

Workflow for spectroscopic characterization of this compound and its complexes.

- Computational Methods: Density Functional Theory (DFT) calculations, particularly with the B3LYP and CAM-B3LYP functionals, can be used to optimize molecular geometry and simulate theoretical IR, UV-vis, and NMR spectra for comparison with experimental data [1].

Research Applications and Considerations

This compound is a valuable tool in antifungal research, particularly for:

- Studying Antifungal Resistance: It is used to investigate the genetic and biochemical pathways fungi employ to develop resistance to imidazole-based drugs [2].

- Formulation Development: Research focuses on overcoming its poor solubility. A 2025 study demonstrated that spray-dried inclusion complexes with M-β-CD increased its aqueous solubility approximately seven-fold compared to pure ISN [3].

- Comparative Efficacy Studies: Its efficacy and spectrum of activity are often compared with other antifungal agents in vitro and in vivo [2].

References

- 1. Structural and Spectroscopic Properties of Isoconazole and ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS 24168-96-5 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Enhancing the Solubility of this compound Using ... [mdpi.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. | 24168-96-5 this compound [chemicalbook.com]

- 6. HPLC and TLC chromatographic methods for simultaneous ... [sciencedirect.com]

Isoconazole nitrate density functional theory DFT analysis

Structural and Electronic Properties

The geometric and electronic structure of Isoconazole is foundational to its function and interaction with biological targets.

- Optimal Computational Methods: DFT studies indicate that the CAM-B3LYP functional with the 6-31G(d,p) basis set is particularly effective for geometry optimization of Isoconazole, yielding the smallest root-mean-square deviation (RMSD) for its rotamers [1].

- Molecular Electrostatic Potential (MEP): Analysis of the MEP, often performed at the CAM-B3LYP/6-311++G(2d,3p) level of theory, reveals the charge distribution across the molecule. This identifies regions susceptible to electrophilic or nucleophilic attack, which are critical for understanding drug-receptor interactions [1].

- Atomic Charge Distribution: Different population analysis methods (Mulliken, CHelpG, NBO) yield varying atomic charges on key heteroatoms. For instance, the pyrrolic nitrogen (N1) and oxygen (O1) atoms often carry significant negative charges, while the charges on chlorine atoms can vary in sign and magnitude depending on the method used [1].

Table: Key Heteroatom Charges in Isoconazole from DFT Calculations [1]

| Heteroatom | Mulliken (CAM-B3LYP) | CHelpG (CAM-B3LYP) | NBO (CAM-B3LYP) |

|---|---|---|---|

| N1 (Pyrrolic N) | -0.289 | -0.607 | -0.510 |

| N2 | 0.111 | 0.178 | -0.421 |

| O1 | -0.376 | -0.406 | -0.610 |

| Cl1 | -0.044 | -0.112 | 0.012 |

Spectroscopic Characterization via DFT

DFT calculations allow for the accurate prediction and assignment of experimental spectroscopic data.

- Vibrational (FT-IR) Spectroscopy: The calculated IR spectrum of Isoconazole using the CAM-B3LYP functional shows good agreement with the experimental FT-IR spectrum, enabling precise identification of vibrational modes [1].

- UV-Vis Spectroscopy: Theoretical UV-vis spectra can be computed using Time-Dependent DFT (TD-DFT). The B3LYP functional has been shown to provide good compatibility with the experimental UV spectrum of Isoconazole. Natural bond orbital (NBO) analysis and linear response methods help explain spectral differences between similar azole drugs [1].

- Nuclear Magnetic Resonance (¹H NMR): The B3LYP functional accurately describes the ¹H NMR chemical shifts of Isoconazole, showing excellent agreement with experimental results. This is vital for confirming molecular identity and purity [1].

Table: Recommended DFT Methods for Spectral Simulation of Isoconazole [1]

| Spectroscopic Technique | Recommended Functional/Method | Key Application |

|---|---|---|

| Geometry Optimization | CAM-B3LYP/6-31G(d,p) | Achieving the most stable molecular structure |

| IR Spectrum | CAM-B3LYP | Simulating vibrational modes and matching experimental FT-IR |

| UV-Vis Spectrum | B3LYP or Linear Response TD-DFT | Simulating electronic transitions and explaining spectral features |

| ¹H NMR Spectrum | B3LYP | Calculating chemical shifts for structural validation |

Experimental Validation and Pharmaceutical Applications

Theoretical DFT findings are supported and applied through experimental studies that enhance the drug's properties.

- Solubility Enhancement with Cyclodextrins: Experimental research forms inclusion complexes between Isoconazole nitrate and Methyl-β-cyclodextrin (M-β-CD) to tackle its low aqueous solubility. Phase solubility studies show an AL-type diagram with a 1:1 molar ratio and a stability constant (KS) of 2711 M⁻¹ [2].

- Characterization of Complexes: The successful formation of inclusion complexes is confirmed using FT-IR and ¹H NMR, which detect changes in vibrational modes and chemical shifts due to host-guest interactions [2]. Spray-drying (SD) proved more effective than freeze-drying (FD), yielding complexes with ~7-fold higher aqueous solubility than pure this compound [2].

DFT and experimental workflow for this compound development.

Methodology for Key Experiments

For researchers aiming to reproduce or build upon these findings, here are the core methodological details.

DFT Computational Protocol:

- Geometry Optimization: Begin with a conformational search, then optimize the geometry of the most stable rotamers using the CAM-B3LYP functional and the 6-31G(d,p) basis set.

- Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm a true energy minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.

- Electronic Property Analysis: Calculate the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis using a larger basis set like 6-311++G(2d,3p).

- Spectroscopic Simulation: Use TD-DFT (B3LYP) for the UV-vis spectrum and the GIAO method with B3LYP for calculating ¹H NMR chemical shifts [1].

Experimental Complexation via Spray-Drying:

- Preparation: Dissolve this compound and Methyl-β-cyclodextrin (M-β-CD) in a suitable solvent (e.g., ethanol-water) in a 1:1 molar ratio.

- Spray-Drying: Process the solution using a spray dryer with optimized parameters (e.g., inlet temperature, feed flow rate, and atomization pressure) to obtain a dry, powdered inclusion complex [2].

- Characterization:

- Use FT-IR to observe shifts in characteristic bands (e.g., imidazole C=N stretch).

- Employ ¹H NMR (e.g., in DMSO-d6) to detect changes in proton chemical shifts, particularly for the aromatic and imidazole rings, confirming inclusion.

- Perform phase solubility studies to determine the complexation efficiency (CE) and stability constant (KS) [2].

The integration of DFT modeling and experimental formulation is a powerful approach for antifungal drug development. Future research could focus on DFT-based docking studies to precisely model the interaction between Isoconazole and its target enzyme, lanosterol 14-α-demethylase.

References

Theoretical DFT Analysis & Spectral Assignment

Theoretical studies using Density Functional Theory (DFT) provide a fundamental understanding of the vibrational characteristics of Isoconazole and its analogue, Bifonazole.

- Optimal Computational Methods: For Isoconazole, geometry optimization and IR frequency calculations using the CAM-B3LYP functional show the best agreement with experimental IR spectra. For the related compound Bifonazole, the B3LYP functional is more accurate [1].

- Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) analysis and various population analysis methods (Mulliken, CHelpG, NBO) reveal the charge distribution across heteroatoms. Key findings include [1]:

- The pyrrolic nitrogen atom (N1) can exhibit either a positive or negative charge, highly dependent on the computational method used.

- All chlorine atoms in the Isoconazole structure consistently carry a negative charge when using the CHelpG method.

- The oxygen atom (O1) consistently shows a significant negative charge across all calculation methods.

Table: Key FT-IR Spectral Bands and Assignments for Isoconazole from DFT Studies

| Vibrational Frequency Range (cm⁻¹) | Probable Assignment | Computational Functional |

|---|---|---|

| Varies by conformation | C-H stretching | CAM-B3LYP [1] |

| Varies by conformation | N-H stretching | CAM-B3LYP [1] |

| Varies by conformation | C=O stretching | CAM-B3LYP [1] |

| Varies by conformation | C-Cl stretching | CAM-B3LYP [1] |

Experimental Characterization & Formulation Analysis

Experimentally, FT-IR spectroscopy is crucial for confirming the identity of Isoconazole nitrate and for verifying the successful formation of inclusion complexes designed to enhance its solubility.

- Verification of Complex Formation: FT-IR is used to confirm the formation of inclusion complexes between this compound and cyclodextrins (e.g., Methyl-β-Cyclodextrin (M-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)) [2] [3].

- Observation: A decrease in the intensity and/or a shift in the characteristic absorption bands of this compound is observed in the complex.

- Indication: This suggests that the drug molecule is incorporated into the cyclodextrin cavity, leading to reduced crystallinity and successful complexation [2].

- Complementary Thermal Analysis: Differential Scanning Calorimetry (DSC) further supports complex formation. The characteristic melting endotherm of pure this compound diminishes or disappears in the complex, confirming a change in its physical state from crystalline to amorphous [3].

Solubility Enhancement & Workflow

A major pharmaceutical challenge for this compound (ISN) is its poor aqueous solubility. The following workflow and diagram illustrate the process of creating and characterizing cyclodextrin inclusion complexes to overcome this limitation.

- Phase Solubility Studies: These studies confirm an AL-type diagram for ISN/M-β-CD complexes, indicating 1:1 molar ratio complexation with an apparent stability constant (KS) of 2711 M⁻¹ [2] [4].

- Solubility Enhancement Efficacy: The spray-dried (SD) ISN/M-β-CD complex achieves a solubility of 3.89 mg/mL, an approximately seven-fold increase over pure ISN (0.51 mg/mL) [2] [4].

Table: Experimental Solubility Enhancement of this compound

| Formulation | Aqueous Solubility (mg/mL) | Enhancement Factor | Complexation Method |

|---|---|---|---|

| Pure this compound | 0.5088 ± 0.0062 [2] | - | - |

| ISN / M-β-CD Complex | 3.8869 ± 0.5084 [2] | ~7.6x | Spray-Drying |

| ISN / HP-β-CD Complex | 3.6550 [3] | ~7.2x | Spray-Drying |

Conclusion and Research Implications

FT-IR spectroscopy, combined with other analytical techniques, is vital for understanding the molecular properties of this compound and for developing advanced formulations. The integration of computational modeling guides spectral interpretation, while experimental FT-IR is key to confirming successful solubility-enhancement strategies like cyclodextrin complexation.

References

- 1. Structural and Spectroscopic Properties of Isoconazole and... [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Solubility of this compound Using ... [mdpi.com]

- 3. Development of Vaginal In Situ Gel Containing ISN/HP-β- ... [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Solubility of this compound Using Methyl-β ... [pmc.ncbi.nlm.nih.gov]

Isoconazole nitrate UV-vis spectroscopy

Fundamental Spectral Properties

The table below summarizes the key UV-vis spectral characteristics of Isoconazole nitrate (ISN) from technical literature:

| Property | Description | Context & Conditions |

|---|---|---|

| Absorption Maxima (λmax) | 274 nm, 282 nm [1] [2] | Primary peaks observed in ethanol solution [1] [2]. |

| Linear Range | 5–60 μg/mL [3], 50–150 μg/mL [2] | Validated concentration ranges for quantitative analysis. |

| Molar Absorptivity (ε) | Not explicitly reported | Search results confirm quantitative use but do not provide molar absorptivity coefficient values. |

Validated Analytical Methods

Researchers have developed and validated several methods for determining ISN using UV-vis spectroscopy, particularly in mixtures and formulations.

- Simultaneous Determination in a Cream Formulation: A study detailed four ratio-spectra-manipulating methods for the simultaneous analysis of ISN and Diflucortolone valerate (DIF) in a commercial cream without preliminary separation [3]. The methods were Constant Center (CC), Ratio Difference (RD), First Derivative of the Ratio Spectra (1DD), and Mean Centering of Ratio Spectra (MC). For ISN, the methods demonstrated excellent mean percentage recoveries close to 100% with high precision [3].

- HPLC Correlation: A separate HPLC method for the same binary mixture (ISN and DIF) showed a linear range of 10–90 μg/mL for ISN, supporting the validity of the UV-vis concentration ranges [4].

Experimental Protocol for Quantitative Analysis

Below is a workflow for a basic quantitative assay of this compound based on the validated methods:

Workflow for the quantitative UV-vis analysis of this compound.

Key Considerations:

- Solvent: Use ethanol as it is transparent at the absorption maxima of ISN [1] [2].

- Wavelength Selection: For quantitative analysis, data taken at 274 nm has shown better linearity for the calibration curve compared to 282 nm [2].

- Method Validation: The method has been validated to be rapid, require small amounts of reagents, and provide accurate and reproducible data, with a relative standard deviation (RSD) of a maximum of 0.22% in the 50-150 μg/mL range [2].

Advanced Application: Solubility Enhancement Studies

UV-vis spectroscopy plays a crucial role in characterizing formulations designed to overcome the poor aqueous solubility of ISN, a BCS Class II drug [5].

- Inclusion Complexes with Methyl-β-Cyclodextrin (M-β-CD): A 2025 study formed inclusion complexes of ISN with M-β-CD using freeze-drying (FD) and spray-drying (SD) methods [5].

- Phase Solubility Analysis: This technique was used to determine the complex's properties. The study found an AL-type diagram, indicating the formation of soluble complexes with a 1:1 molar ratio. The apparent stability constant (K_S) was calculated to be 2711 M⁻¹, and the complexation efficiency (CE) was 1.417 [5].

- Solubility Enhancement: The saturated solubility of pure ISN in water is 0.5088 ± 0.0062 mg/mL. The ISN/M-β-CD complexes showed a significant increase, with the spray-dried (SD) complex performing best, achieving an approximately seven-fold higher aqueous solubility than pure ISN [5].

Research Gaps and Future Directions

While existing data is robust for analytical and formulation work, further fundamental characterization could be valuable:

- Molar Absorptivity: The specific molar absorptivity (ε) at the reported λmax values is not detailed in the searched literature.

- Full Spectral Profile: Publicly available data focuses on peak maxima; a complete, published spectrum showing the full absorption band shape and any shoulders across the UV-vis range was not found in this search.

References

- 1. IRMS - Nicolae Testemitanu SUMPh: Development and validation of... [repository.usmf.md]

- 2. Development and validation of the UV spectrophotometric ... [repository.usmf.md]

- 3. Comparative study on four spectrophotometric methods ... [sciencedirect.com]

- 4. HPLC and TLC chromatographic methods for simultaneous ... [sciencedirect.com]

- 5. Enhancing the Solubility of this compound Using ... [mdpi.com]

Isoconazole nitrate 1H NMR spectral data

Isoconazole Nitrate: Key Identifiers

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| CAS Registry Number | 24168-96-5 [1] [2] |

| Molecular Formula | C18H15Cl4N3O4 (as the nitrate salt) [1] [2] |

| Molecular Weight | 479.14 g/mol [1] [2] |

| Chemical Structure | An imidazole derivative connected to a core containing multiple chlorine atoms and a nitrate group. [3] |

How to Locate the Spectral Data

Since the explicit spectral values are not in the current results, here are practical steps you can take to acquire the full 1H NMR data:

- Consult Specialized NMR Databases: The most efficient approach is to use commercial spectral databases. The mention of a spectrum on a chemical supplier's site suggests it is available in such collections [1].

- Review Experimental Sections in Related Studies: The methodology from a recent study on this compound inclusion complexes confirms that 1H-NMR is a standard technique for its characterization [4]. Examining the experimental sections of similar, detailed pharmaceutical or analytical chemistry papers may provide full spectral parameters.

- Analyze the Structure for Prediction: As a foundational practice, you can analyze the molecular structure to predict the NMR profile. The following diagram outlines the logical workflow for this theoretical analysis, which is a standard approach for researchers when empirical data is not immediately at hand.

Workflow for predicting the 1H NMR spectrum of this compound through structural analysis.

References

Isoconazole nitrate natural bond orbital NBO analysis

Computational Methods for NBO Analysis

The NBO analysis for Isoconazole was performed within a broader Density Functional Theory (DFT) study to determine atomic charges and molecular electrostatic potential (MEP). The table below summarizes the key computational parameters and methodologies used.

| Aspect | Specification for Isoconazole |

|---|---|

| Primary Functional | CAM-B3LYP [1] [2] |

| Basis Set (Geometry) | 6-31G(d,p) [1] [2] |

| Basis Set (Single Point Energy/MEP) | 6-311++G(2d,3p) [1] [2] |

| Charge Calculation Methods | Mulliken, CHelpG, NBO [1] [2] |

| Solvation Model | Conductor-like Polarizable Continuum Model (CPCM) [1] [2] |

| Software | Gaussian [1] [2] |

Key Findings from Charge Analysis

The study compared atomic charges calculated using different methods. The data for key heteroatoms in Isoconazole are summarized below. Note that values for some atoms, particularly chlorines, were not fully detailed in the available excerpts.

| Atom | Role in Molecule | Charge (Mulliken) | Charge (CHelpG) | Charge (NBO) |

|---|---|---|---|---|

| N1 | Pyrrolic nitrogen of imidazole ring | -0.289 | -0.607 | -0.510 [1] [2] |

| N2 | Second nitrogen of imidazole ring | 0.111 | 0.178 | -0.421 [1] [2] |

| O1 | Oxygen atom from ether group | -0.376 | -0.406 | -0.610 [1] [2] |

A core finding was the significant variation in calculated charges depending on the method used. For example, the pyrrolic nitrogen (N1) was identified as the most negatively charged atom when using the CHelpG method, which fits the molecular electrostatic potential [1] [2]. This atom is crucial for coordinating the heme iron in the target CYP51A1 enzyme.

Experimental & Computational Workflow

The following diagram illustrates the overall workflow for the spectroscopic and NBO analysis of Isoconazole, showing how the NBO calculation fits into the broader study.

Workflow for spectroscopic and NBO analysis of Isoconazole.

Guide to Implementation

For researchers aiming to replicate or extend this work, here is a detailed protocol based on the study:

- Initial Setup: The initial geometry of Isoconazole should be modeled based on its known chemical structure. Multiple rotameric conformations should be considered and optimized [1] [2].

- Geometry Optimization: Perform a geometry optimization for the selected rotamers to find the most stable conformation. The study found the CAM-B3LYP/6-31G(d,p) level of theory provided the smallest RMSD error for Isoconazole rotamers, making it a suitable choice [1] [2].

- Single Point Energy & NBO Calculation: Using the optimized geometry, run a single-point energy calculation at a higher level of theory (CAM-B3LYP/6-311++G(2d,3p)) to obtain accurate electronic properties. The NBO analysis is initiated within this step using the

pop=nbokeyword in Gaussian software [1] [2]. - Including Solvent Effects: To simulate conditions closer to biological environments, recalculate the properties using a solvation model like CPCM [1] [2].

- Data Analysis: Analyze the output to determine NBO charges, natural population analysis, and potential donor-acceptor interactions (hyperconjugation) within the molecule.

Limitations and Further Research

The current data has some limitations as a complete NBO analysis:

- The search results primarily report atomic charges only. A full NBO analysis typically also includes details on second-order perturbation theory to analyze stabilizing donor-acceptor interactions, which are not presented here [1] [2].

- The atomic charge values are highly method-dependent, as shown in the data. It is therefore critical to consistently report and compare results using the same charge calculation method (e.g., NBO or CHelpG) [1] [2].

To obtain a more comprehensive NBO analysis, you may need to consult the primary source directly or perform the calculations using the provided methodological framework.

References

Isoconazole nitrate imidazole antifungal pharmacology

Fundamental Pharmacology of Isoconazole Nitrate

This compound is a broad-spectrum antimicrobial agent from the imidazole class used topically to treat fungal and some bacterial skin and vaginal infections [1] [2] [3].

Mechanism of Action: Its primary antifungal action is the inhibition of lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51A1). This disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to accumulation of toxic methylsterols and ultimately fungal cell death [4] [5]. Additional mechanisms include rapid reduction of cellular ATP and direct damage to the fungal cell membrane, which also underpin its antibacterial effects against Gram-positive bacteria [1] [2] [6].

Physicochemical Profile: The table below summarizes key properties of this compound.

| Property | Description |

|---|---|

| Chemical Formula | C({18})H({14})Cl({4})N({2})O (base); C({18})H({15})Cl({4})N({3})O(_{4}) (nitrate salt) [6] |

| Molecular Weight | 416.129 g/mol (base); 479.14 g/mol (nitrate salt) [1] [6] |

| CAS Number | 24168-96-5 (nitrate salt) [6] |

| Solubility (Water) | 0.5088 ± 0.0062 mg/mL (poor aqueous solubility) [5] |

| BCS Classification | Class II (Low solubility, high permeability) [5] |

- Pharmacokinetics: After topical application, this compound shows high concentration in the skin's horny layer, creating a long-lasting reservoir with negligible systemic absorption, making it suitable for localized treatment [7].

Advanced Formulation Strategies

A major research focus is overcoming the poor aqueous solubility of this compound. Cyclodextrin (CD) complexation has proven highly effective.

Cyclodextrin Complexation: Cyclodextrins form inclusion complexes that enhance drug solubility, stability, and bioavailability by encapsulating hydrophobic drug molecules within their hydrophobic internal cavity [8] [5].

Preparation and Characterization Methods: The diagram below illustrates the workflow for creating and analyzing cyclodextrin inclusion complexes.

Experimental workflow for this compound (ISN) inclusion complexes.

- Performance of Different Complexes: Research shows that both Methyl-β-CD (M-β-CD) and Hydroxypropyl-β-CD (HP-β-CD) significantly enhance this compound solubility, with the preparation method influencing the final product performance.

| Complex / Formulation | Preparation Method | Key Findings & Performance |

|---|---|---|

| ISN / M-β-CD [5] | Spray-Drying (SD) | ~7-fold solubility increase vs. pure ISN; higher drug content than FD. |

| ISN / M-β-CD [5] | Freeze-Drying (FD) | Significant solubility enhancement, though less than SD method. |

| ISN / HP-β-CD [8] | Spray-Drying | Solubility increased to 3.6550 mg/mL from 0.5088 mg/mL. |

| ISN / HP-β-CD in situ Gel [8] | Sol-Gel (with Poloxamer 407 & HPMC) | Sustained drug release; superior activity against C. albicans, C. glabrata, & C. krusei. |

Conclusion and Research Implications

This compound is an effective topical antifungal with a well-understood mechanism of action. Current research is successfully addressing its primary limitation of poor solubility through cyclodextrin complexation and advanced delivery systems like in situ gels. These innovations promise to enhance its bioavailability, efficacy, and patient compliance, paving the way for more effective topical antifungal therapies.

References

- 1. Isoconazole: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 2. This compound: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCATS Inxight Drugs — this compound [drugs.ncats.io]

- 4. Structural and Spectroscopic Properties of Isoconazole and ... [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the Solubility of this compound Using ... [mdpi.com]

- 6. This compound | Bacterial Inhibitor | MedChemExpress [medchemexpress.com]

- 7. Mechanism of action of Isoconazole [chemicalbook.com]

- 8. Development of Vaginal In Situ Gel Containing ISN/HP-β- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Isoconazole Nitrate

Introduction and Analytical Principle

Isoconazole nitrate is an imidazole-class antifungal agent widely used in pharmaceutical preparations, particularly in combination with corticosteroids for treating inflamed superficial mycoses. The quantitative analysis of this compound is essential for pharmaceutical quality control and research purposes. UV spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for determining this compound in both pure form and pharmaceutical formulations. These methods rely on the fundamental principle that organic compounds with chromophoric groups absorb ultraviolet light at characteristic wavelengths, with absorbance being proportional to concentration according to the Beer-Lambert law.

This compound contains an aromatic ring system with chlorine substituents and an imidazole ring that confer specific UV absorption characteristics. The compound exhibits well-defined absorption maxima in the UV region, typically between 274-282 nm when dissolved in ethanol, making it suitable for spectrophotometric determination. The molecular structure features multiple chlorine atoms and a conjugated system that contributes to its spectral properties. Advanced spectrophotometric methods have been developed to enable precise quantification even in complex matrices such as cream formulations, often without requiring extensive sample preparation or separation steps.

Equipment and Materials

Required Instruments

- UV-Vis spectrophotometer with matched quartz cells (1 cm path length) and data processing capability (e.g., Agilent 8453) [1]

- Analytical balance with minimum 0.1 mg precision (e.g., OHAUS) [1]

- Ultrasonic bath for sample dissolution and degassing

- pH meter for buffer preparation (if required)

- Volumetric flasks ( various capacities: 10, 25, 50, 100 mL)

- Micropipettes covering appropriate volume ranges

- Laboratory glassware including beakers, measuring cylinders, and pipettes

Chemicals and Reagents

- This compound reference standard of known purity (preferably ≥98%) [1]

- High-purity solvents: methanol, ethanol, acetonitrile (HPLC grade) [2] [1]

- Water (deionized or purified)

- Pharmaceutical formulations containing this compound for analysis

Software and Data Processing

- Spectrophotometer operating software with derivative and ratio spectrum capabilities

- Spreadsheet software (e.g., Microsoft Excel) or statistical packages for data analysis

- Optional: specialized chemometrics software for multivariate calibration methods like PCR

Spectrophotometric Methods Overview

Researchers have developed and validated several spectrophotometric methods for determining this compound, each with distinct advantages and applications. The selection of an appropriate method depends on factors such as required sensitivity, sample complexity, available instrumentation, and analysis time. The following sections provide a comprehensive overview of the primary methods reported in the literature, with Table 1 summarizing their key characteristics and performance metrics.

Single Wavelength and Derivative Methods

The zero-order UV method represents the simplest approach, where absorbance measurements are taken directly at the maximum absorption wavelength of this compound. Research has identified the optimal wavelength for this method as 274 nm in ethanol, with the compound exhibiting a linear range of 50-150 mg/mL [1]. This method offers excellent precision with relative standard deviation values not exceeding 0.22%, making it suitable for routine quality control of pure drug substances.

For more complex situations where this compound is formulated with other active compounds, first-derivative spectrophotometry provides enhanced selectivity. This technique effectively resolves overlapping spectral bands by measuring the first derivative of absorbance with respect to wavelength (dA/dλ). For simultaneous determination with diflucortolone valerate in cream formulations, specific wavelengths of 240.2 nm for this compound and 247.8 nm for diflucortolone valerate have been established using a methanol-water (3:1, v/v) solvent system [2] [3]. This method successfully eliminates spectral interference between the two compounds, with validated linear ranges of 2.40-40.0 μg/mL for diflucortolone valerate and 60.0-260 μg/mL for this compound [2] [3].

Ratio Spectra Manipulation Methods

For the simultaneous analysis of this compound in combination with other drugs, several ratio spectra-based methods have been developed that offer superior resolution of overlapping spectra. These methods represent more advanced approaches that enhance selectivity through mathematical processing of spectral data:

- Constant Center Method (CC): This technique involves dividing the absorption spectrum of the mixture by the spectrum of a standard concentration of one component, then calculating the constant values in the plateau region of the ratio spectrum.

- Ratio Difference Method (RD): This method measures the difference in amplitudes of the ratio spectrum at two selected wavelengths where the interfering component shows the same absorbance.

- First Derivative of Ratio Spectra (1DD): This approach applies derivative transformation to the ratio spectrum to resolve overlapping signals.

- Mean Centering of Ratio Spectra (MC): This technique uses mean centering of ratio spectra for enhanced resolution of overlapping peaks.

These methods have demonstrated excellent performance for simultaneous determination of this compound and diflucortolone valerate in cream formulations, with detailed validation parameters summarized in Table 1 [4].

Table 1: Performance Characteristics of Different Spectrophotometric Methods for this compound

| Method | Wavelength (nm) | Linear Range (μg/mL) | Recovery (%) | Precision (RSD%) | Applications |

|---|---|---|---|---|---|

| Zero-order UV [1] | 274 | 50-150 | 100.02 ± 0.22 | ≤0.22 | Pure form analysis |

| First-Derivative [2] [3] | 240.2 | 60.0-260 | 99.67 ± 0.742 | <1.5 | Cream formulations (with DIF) |

| Constant Center (CC) [4] | Ratio spectra based | 65-850 | 100.59 ± 0.525 | <1.0 | Cream formulations (with DIF) |

| Ratio Difference (RD) [4] | Ratio spectra based | 65-850 | 99.68 ± 0.721 | <1.0 | Cream formulations (with DIF) |

| First Derivative of Ratio (1DD) [4] | Ratio spectra based | 65-850 | 99.67 ± 0.742 | <1.0 | Cream formulations (with DIF) |

| Mean Centering (MC) [4] | Ratio spectra based | 65-850 | 101.37 ± 0.958 | <1.0 | Cream formulations (with DIF) |

| Principal Component Regression (PCR) [2] [3] | 242-298 (29 wavelengths) | 60.0-260 | 99.85 ± 0.65 | <1.5 | Cream formulations (with DIF) |

Detailed Experimental Protocols

Method Selection Workflow

The following diagram illustrates the logical decision process for selecting the appropriate spectrophotometric method based on your analytical requirements:

Standard Solution Preparation

Primary Standard Stock Solution (1000 μg/mL):

- Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

- Dissolve in and dilute to volume with an appropriate solvent (ethanol for zero-order methods; methanol-water 3:1 for derivative methods).

- Sonicate for 5-10 minutes to ensure complete dissolution.

- This stock solution is stable for 7 days when stored protected from light at 4°C.

Working Standard Solutions:

- Prepare serial dilutions of the stock solution to cover the required calibration range.

- For zero-order method: prepare concentrations of 50, 75, 100, 125, and 150 μg/mL [1].

- For derivative and ratio methods: prepare concentrations covering 60-260 μg/mL [2] [4].

- Use the same solvent system for all dilutions to maintain consistency.

Sample Preparation from Cream Formulations

- Accurately weigh an amount of cream equivalent to approximately 10 mg of this compound into a 100 mL beaker.

- Add approximately 40 mL of methanol-water (3:1, v/v) and heat gently at 40°C with stirring for 10 minutes [2].

- Cool to room temperature and filter through a 0.45 μm membrane filter.

- Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with the same solvent.

- Further dilute as necessary to fall within the calibration range.

Instrumental Parameters and Measurement

Zero-Order Method Parameters [1]:

- Wavelength: 274 nm

- Scan range: 250-350 nm

- Spectrum mode: Absorbance

- Slit width: 1 nm

- Scan speed: Medium

First-Derivative Method Parameters [2] [3]:

- Measurement wavelengths: 240.2 nm for this compound, 247.8 nm for diflucortolone valerate

- Derivative order: First derivative (dA/dλ)

- Δλ: 4 nm

- Solvent: Methanol-water (3:1, v/v)

Ratio Spectra Methods Parameters [4]:

- Divisor spectrum: Standard solution of interferent (e.g., diflucortolone valerate)

- Smoothing points: 5-7

- Scaling factor: 10-100 (depending on concentration)

Results Calculation and Interpretation

Calibration Curve Construction

For all methods, construct calibration curves by plotting the measured response (absorbance, derivative value, or ratio value) against the corresponding concentration of this compound standard solutions. Calculate the regression equation using the least squares method:

[ y = mx + c ]

Where y is the measured response, m is the slope, c is the intercept, and x is the concentration in μg/mL.

Table 2: Validation Parameters for Spectrophotometric Determination of this compound

| Validation Parameter | Acceptance Criteria | Zero-Order Method | First-Derivative Method | Ratio Difference Method |

|---|---|---|---|---|

| Linearity Range (μg/mL) | - | 50-150 [1] | 60-260 [2] | 65-850 [4] |

| Correlation Coefficient (r²) | ≥0.995 | 0.9998 [1] | 0.9995 [2] | 0.9996 [4] |

| Precision (RSD%) | ≤2.0 | ≤0.22 [1] | ≤1.5 [2] | ≤1.0 [4] |

| Accuracy (% Recovery) | 98-102 | 100.02 [1] | 99.67 [2] | 99.68 [4] |

| LOD (μg/mL) | - | 0.5* | 1.2 [2] | 0.8 [4] |

| LOQ (μg/mL) | - | 1.5* | 3.6 [2] | 2.4 [4] |

*Estimated based on typical signal-to-noise ratios

Sample Concentration Calculation

Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve. For cream formulations, calculate the percentage content using the following formula:

[ \text{% Content} = \frac{C \times V \times D}{W} \times 100 ]

Where:

- C = Concentration from calibration curve (μg/mL)

- V = Initial volume of sample solution (mL)

- D = Dilution factor

- W = Weight of sample taken (μg)

Troubleshooting and Maintenance

Common Issues and Solutions

- Poor Linearity: Check solvent compatibility, ensure proper dilution technique, verify instrument calibration, and confirm absence of chemical degradation.

- Noisy Baselines: Ensure proper solvent purity, degas mobile phases, check for cell contamination, and verify instrument lamp alignment.

- Irreproducible Results: Standardize sample preparation procedures, maintain consistent temperature, and ensure complete extraction from formulations.

- Spectral Interference: Employ derivative or ratio methods instead of zero-order, optimize divisor concentration in ratio methods, or consider alternative wavelengths.

Quality Control Measures

- System Suitability: Analyze standard solutions before and during sample analysis; %RSD should not exceed 2.0%.

- Control Samples: Include quality control samples at low, medium, and high concentrations with each analytical batch.

- Recovery Studies: Perform standard addition experiments to verify method accuracy, particularly for new formulations.

Conclusion

The spectrophotometric determination of this compound offers robust, cost-effective analytical methods suitable for various applications from routine quality control to research and development. The selection of an appropriate method depends on the specific analytical requirements, with zero-order methods being sufficient for pure substances while derivative and ratio methods provide the necessary selectivity for formulated products. These methods have been comprehensively validated according to standard analytical guidelines and demonstrate excellent accuracy, precision, and linearity across clinically relevant concentration ranges. The protocols described herein provide reliable analytical procedures that can be readily implemented in most quality control laboratories with basic spectrophotometric capabilities.

References

- 1. Development and validation of the UV spectrophotometric ... [repository.usmf.md]

- 2. Liquid chromatographic and spectrophotometric of... determination [sigmaaldrich.com]

- 3. Liquid chromatographic and spectrophotometric ... [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study on four spectrophotometric methods ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Simultaneous Determination of Isoconazole Nitrate and Diflucortolone Valerate in Pharmaceutical Formulations

Introduction

The combination therapy of isoconazole nitrate (ISO), a broad-spectrum imidazole antifungal, and diflucortolone valerate (DIF), a potent topical corticosteroid, represents an important treatment approach for inflammatory dermatomycoses where fungal infection is accompanied by significant inflammation and eczematous skin reactions [1] [2]. This combination product is marketed under various brand names including Travocort, which contains 1% this compound and 0.1% diflucortolone valerate in a cream formulation [2]. The synergistic therapeutic effects of this combination arise from their complementary mechanisms of action: isoconazole inhibits fungal growth by targeting cytochrome P450 enzymes essential for ergosterol synthesis, while diflucortolone valerate suppresses inflammation through binding to glucocorticoid receptors and inhibiting the release of inflammatory mediators [1] [3].

From an analytical perspective, the simultaneous quantification of these compounds in pharmaceutical formulations presents significant challenges due to their differing chemical properties, concentration ranges, and potential interference from excipients [4] [5]. The need for robust analytical methods that can accurately determine both components in quality control settings has led to the development of various chromatographic and spectrophotometric approaches. This document provides detailed application notes and standardized protocols for the simultaneous determination of this compound and diflucortolone valerate using high-performance liquid chromatography (HPLC) and thin-layer chromatography-densitometry (TLC-densitometry) methods, complete with validation data as per International Conference on Harmonization (ICH) guidelines [4] [6].

HPLC Method for Simultaneous Determination

Principle

The reverse-phase HPLC method provides a robust, sensitive, and precise approach for the simultaneous quantification of this compound and diflucortolone valerate in pharmaceutical cream formulations. This technique leverages differential partitioning between a stationary hydrophobic phase and a mobile hydrophilic phase to achieve efficient separation of the two active compounds from each other and from formulation excipients [4] [6]. The method offers excellent accuracy and precision with the advantage of automation capability, making it suitable for high-throughput quality control environments where reliable and reproducible results are essential for batch release testing and stability studies [7].

Equipment and Reagents

- HPLC System: Liquid chromatograph with quaternary or binary pump, auto-sampler, thermostatted column compartment, and UV/Vis or PDA detector

- Analytical Balance: Precision balance capable of weighing to 0.1 mg

- Ultrasonic Bath: For mobile phase degassing and sample dissolution

- pH Meter: For mobile phase adjustment when required

- Column: C18 reverse phase column (250 mm × 4.6 mm, 5 μm particle size) [4]

- This compound and Diflucortolone valerate: Reference standards of known purity (≥98%)

- Acetonitrile and Methanol: HPLC grade

- Water: HPLC grade, purified using Millipore Milli-Q or equivalent system

Chromatographic Conditions

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile: Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 μL |

| Column Temperature | Ambient (25±2°C) |

| Run Time | 10 minutes |

| Retention Time (ISO) | 4.7 minutes [6] |

| Retention Time (DIF) | 3.6 minutes [6] |

Standard Preparation

Primary Stock Solutions: Accurately weigh 100 mg of this compound and 20 mg of diflucortolone valerate reference standards into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with mobile phase to obtain concentrations of 1000 μg/mL for ISO and 200 μg/mL for DIF [4].

Working Standard Solutions: Prepare mixed working standards by appropriate dilution of the stock solutions with mobile phase to obtain concentration ranges of 10-90 μg/mL for ISO and 2-18 μg/mL for DIF [4]. These solutions should be prepared fresh daily or stored at 4°C for a maximum of 72 hours.

Sample Preparation

Accurately weigh a quantity of cream formulation equivalent to approximately 10 mg of this compound and 2 mg of diflucortolone valerate into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes with occasional shaking to ensure complete extraction of the active ingredients. Cool to room temperature, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm membrane filter, discarding the first 2-3 mL of filtrate [4] [5]. The final concentration should fall within the working range of the calibration curve.

Procedure

- System Equilibration: Stabilize the HPLC system with the mobile phase flowing at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved at the detection wavelength of 230 nm.

- Standard Injection: Inject 20 μL of the mixed working standard solution in triplicate to verify system suitability requirements, including retention time reproducibility (<2% RSD), resolution factor (>1.5 between ISO and DIF peaks), and tailing factor (<1.5 for both peaks).

- Sample Injection: Inject 20 μL of the prepared sample solution following the same chromatographic conditions.

- Data Analysis: Measure peak areas for both analytes and calculate concentrations by comparing with the calibration curve generated from standard solutions.

Figure 1: HPLC Analysis Workflow for Simultaneous Determination of ISO and DIF

TLC-Densitometric Method

Principle

The TLC-densitometric method provides an alternative, cost-effective approach for the simultaneous analysis of this compound and diflucortolone valerate in combined dosage forms. This method utilizes silica gel stationary phase with an optimized solvent system to achieve physical separation of the components, followed by densitometric detection at specific wavelengths for each compound [4] [6]. The technique offers advantages of simultaneous multiple sample processing, reduced solvent consumption, and no requirement for expensive instrumentation, making it particularly suitable for laboratories with budget constraints or for routine screening analyses where high throughput is prioritized over extreme precision [4].

Equipment and Materials

- TLC Chamber: Twin-trough glass chamber, 20 × 10 × 4 cm, pre-saturated with mobile phase vapor

- TLC Plates: Pre-coated silica gel 60 F254 plates, 20 × 10 cm

- Sample Applicator: Semi-automatic or manual sample applicator with 100 μL syringe

- Densitometer: TLC scanner with deuterium lamp capable of wavelength selection in the UV range

- Data Station: Computer with software for peak integration and calibration curve generation

- Ultrasonic Bath: For sample extraction

- Microsyringes: 5-100 μL capacity for standard and sample application

- Mobile Phase Components: Ethyl acetate, chloroform, toluene (all analytical grade)

Chromatographic Conditions

Table 2: Optimized TLC-Densitometric Conditions

| Parameter | Specification |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate: Chloroform: Toluene (60:10:10, v/v/v) |

| Development Distance | 8 cm |

| Saturation Time | 20 minutes at room temperature |

| Scanning Wavelength (ISO) | 215 nm |

| Scanning Wavelength (DIF) | 237 nm |

| Slit Dimensions | 5 × 0.2 mm |

| Application Volume | 10 μL |

| Band Width | 6 mm |

Standard and Sample Preparation

Standard Solutions: Accurately weigh 10 mg of this compound and 10 mg of diflucortolone valerate reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol to obtain stock solutions of 1000 μg/mL. Prepare working standard solutions by appropriate dilution to obtain concentration ranges of 0.1-4.0 μg/spot for ISO and 0.1-1.4 μg/spot for DIF [4].

Sample Solution: Weigh accurately a quantity of cream equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add about 8 mL of methanol, sonicate for 10 minutes, cool to room temperature, and dilute to volume with methanol. Mix well and filter through a 0.45 μm syringe filter. Further dilute as needed to fall within the calibration range [4].

Procedure

- Plate Pre-washing: Pre-wash TLC plates with methanol and activate at 110°C for 30 minutes before spotting.

- Sample Application: Apply 10 μL of standard and sample solutions as bands 6 mm wide, 15 mm from the bottom edge, and 15 mm apart using a semi-automatic sample applicator.

- Chromatographic Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase to a distance of 8 cm from the origin (approximately 30 minutes development time).

- Plate Drying: Air-dry the developed plate completely and then dry in an oven at 60°C for 5 minutes to remove residual solvent.

- Scanning and Quantification: Scan the plate in the densitometer at 215 nm for this compound and at 237 nm for diflucortolone valerate. Generate calibration curves by plotting peak area against concentration for each analyte and determine sample concentrations from the respective calibration curves [4].

Method Validation

Specificity

The specificity of both HPLC and TLC-densitometric methods was demonstrated through complete baseline separation of this compound and diflucortolone valerate peaks with resolution factors greater than 2.0 [4] [6]. In the HPLC method, the compounds showed well-defined peaks at retention times of 4.7 minutes for ISO and 3.6 minutes for DIF without interference from formulation excipients [6]. For the TLC-densitometric method, the separation was confirmed by distinct bands with Rf values of approximately 0.45 for ISO and 0.65 for DIF, with no interfering spots from placebo formulations at the same migration distances [4]. The peak purity was established by comparing UV spectra of standard and sample peaks at three different regions (peak start, apex, and peak end) using photodiode array detection in HPLC and multi-wavelength scanning in TLC-densitometry [4].

Linearity and Range

Table 3: Linearity and Range Data for HPLC and TLC-Densitometric Methods

| Parameter | HPLC Method | TLC-Densitometric Method |

|---|---|---|

| ISO Range | 10-90 μg/mL [4] | 0.1-4.0 μg/spot [4] |

| DIF Range | 2-18 μg/mL [4] | 0.1-1.4 μg/spot [4] |

| ISO Regression Equation | Y = 34582.5X + 1284.6 [4] | Y = 12564.8X + 845.2 [4] |

| DIF Regression Equation | Y = 42875.2X + 985.3 [4] | Y = 18452.6X + 642.8 [4] |

| ISO Correlation Coefficient (r²) | 0.9998 [4] | 0.9996 [4] |

| DIF Correlation Coefficient (r²) | 0.9997 [4] | 0.9995 [4] |

The linearity of both methods was evaluated by analyzing a series of standard solutions at different concentration levels. The peak responses showed excellent linear correlation with analyte concentrations across the specified ranges, with correlation coefficients (r²) greater than 0.999 for both compounds in both methods [4]. The sensitivity of the methods was determined by calculating limit of detection (LOD) and limit of quantitation (LOQ) values based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD values for HPLC were 0.5 μg/mL for ISO and 0.1 μg/mL for DIF, while for TLC-densitometry, LOD values were 0.03 μg/spot for ISO and 0.02 μg/spot for DIF [4].

Accuracy and Precision

The accuracy of both methods was determined by standard addition recovery studies at three different concentration levels (80%, 100%, and 120% of target concentration) using placebo spiking. The mean percentage recoveries were 99.95% ± 0.866% for ISO and 99.98% ± 0.744% for DIF in the HPLC method, and 100.19% ± 0.956% for ISO and 100.1% ± 0.689% for DIF in the TLC-densitometric method [4]. The high recovery rates with low standard deviations indicate excellent accuracy and minimal interference from formulation matrices.

Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies using six replicate determinations at 100% concentration level. The relative standard deviation (RSD) for intra-day precision was less than 1% for both analytes in both methods, while inter-day precision RSD values were less than 1.5%, demonstrating acceptable method precision [4] [6]. The results confirm that both methods provide reproducible data under normal operating conditions and variations that might occur between different analysts and days.

Figure 2: Method Validation Parameters and Acceptance Criteria for ISO and DIF Analysis

Robustness

The robustness of both analytical methods was evaluated by deliberately introducing small, deliberate variations in method parameters and measuring the impact on analytical results. For the HPLC method, parameters varied included mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [4] [6]. For the TLC-densitometric method, variations included mobile phase composition (±2% for each component), development distance (±5 mm), chamber saturation time (±5 minutes), and spotting volume (±1 μL) [4]. In all cases, the methods demonstrated minimal impact on retention factors (HPLC), Rf values (TLC), peak areas, and resolution, confirming that both methods remain reliable under normal operational variations encountered in routine laboratory practice.

Applications in Pharmaceutical Analysis

Routine Quality Control

The developed HPLC and TLC-densitometric methods have been successfully applied to the simultaneous quantification of this compound and diflucortolone valerate in commercial cream formulations, including Travocort and other branded products [4] [2]. Both methods provide reliable assay results for the determination of active ingredient content in finished products, with the HPLC method being particularly suitable for automated high-throughput analysis in quality control laboratories, while the TLC-densitometric method offers a cost-effective alternative for resource-limited settings [4] [6]. The methods have demonstrated excellent accuracy and precision when applied to actual pharmaceutical formulations, with no interference from common cream excipients such as cetostearyl alcohol, liquid paraffin, white soft paraffin, polysorbate 60, sorbitan stearate, or disodium edetate [4] [2].

Stability-Indicating Applications

The HPLC method has been particularly valuable as a stability-indicating method for simultaneously monitoring the degradation of both active ingredients under various stress conditions [7]. Forced degradation studies conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions have demonstrated that the method can effectively separate degradation products from the parent peaks, enabling accurate quantification of the intact actives [7]. The method shows that this compound is particularly susceptible to oxidative degradation, while diflucortolone valerate shows significant degradation under alkaline hydrolytic conditions. These stability-indicating properties make the method invaluable for accelerated stability studies and shelf-life determination of the combined dosage form during product development [7].

Comparison of Method Performance

Table 4: Comparative Analysis of HPLC and TLC-Densitometric Methods

| Parameter | HPLC Method | TLC-Densitometric Method |

|---|---|---|

| Analysis Time | ~10 minutes per sample [4] | ~60 minutes for multiple samples [4] |

| Cost per Analysis | High (expensive instrumentation and solvents) | Low (minimal equipment and solvent costs) |

| Sensitivity | Excellent (LOD: 0.1-0.5 μg/mL) [4] | Good (LOD: 0.02-0.03 μg/spot) [4] |

| Precision | Excellent (RSD < 1%) [4] | Good (RSD < 1.5%) [4] |

| Automation Potential | High (auto-sampler, data processing) | Low (manual application and development) |

| Sample Throughput | Moderate (sequential analysis) | High (parallel analysis of multiple samples) |

| Solvent Consumption | Higher (continuous flow) | Lower (small volume in chamber) |

| Recommended Use | Quality control labs, stability studies | Routine screening, resource-limited settings |

Conclusion

The detailed application notes and protocols presented in this document provide comprehensive methodologies for the simultaneous determination of this compound and diflucortolone valerate in combined pharmaceutical formulations. Both the HPLC and TLC-densitometric methods have been optimized and validated according to ICH guidelines, demonstrating excellent accuracy, precision, specificity, and linearity across the specified concentration ranges [4] [6]. The HPLC method offers advantages of automation, precision, and sensitivity, making it particularly suitable for regulated quality control environments and stability studies, while the TLC-densitometric method provides a cost-effective alternative for routine analysis and resource-limited settings [4].

The selection between these methods depends on the specific analytical requirements, available resources, and intended application. For stability-indicating analysis and method transfer between laboratories, the HPLC method is recommended due to its superior precision and automation capabilities [7]. For routine quality control where cost-effectiveness is paramount and multiple samples need to be analyzed simultaneously, the TLC-densitometric method offers a reliable alternative [4]. Both methods have been proven to effectively separate and quantify the active ingredients without interference from formulation excipients, making them valuable tools for pharmaceutical analysis of this important combination therapy used in the treatment of inflammatory fungal skin infections [2].

References

- 1. Difluocortolone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Travocort: Dosages and Ingredients | Full Prescribing Info [mims.com]

- 3. Isoconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. HPLC and TLC chromatographic methods for simultaneous ... [sciencedirect.com]

- 5. Liquid chromatographic and spectrophotometric ... [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC and TLC chromatographic methods for simultaneous ... [academia.edu]

- 7. Development and validation of stability-indicating HPLC ... [semanticscholar.org]

ratio spectra methods for Isoconazole nitrate analysis

Analytical Methods for Isoconazole Nitrate

While ratio derivatives spectrophotometry is a known technique for analyzing drug mixtures, the following validated methods from recent research can effectively quantify this compound, both as a single agent and in combination with other drugs.

First-Derivative UV Spectrophotometry

This method is ideal for the rapid, simultaneous quantification of this compound (ISO) and Diflucortolone Valerate (DIF) in cream formulations without requiring a prior separation step [1].

- Principle: It resolves overlapping UV spectra of two compounds by converting the zero-order spectra into their first-derivative plots. The concentration of each drug is determined by measuring the peak amplitude at a specific wavelength where the other component shows zero derivative [1].

- Experimental Protocol:

- Instrument: Standard UV-Vis Spectrophotometer.

- Solvent System: Methanol and water in a 3:1 (v/v) ratio [1].

- Spectra Acquisition: Scan the standard and sample solutions in the range of 242–298 nm to obtain zero-order spectra [1].

- Derivatization: Convert the zero-order spectra into first-derivative spectra (dA/dλ) [1].

- Quantification:

- Measure the dA/dλ value at 247.8 nm for DIF (ISO shows zero crossing).

- Measure the dA/dλ value at 240.2 nm for ISO (DIF shows zero crossing) [1].

- Calibration: Construct calibration curves for ISO and DIF within the concentration ranges of 60.0–260 μg/mL and 2.40–40.0 μg/mL, respectively [1].

The workflow for this method can be visualized as follows:

High-Performance Liquid Chromatography (HPLC)

HPLC is the most frequently employed method for azole antifungal analysis due to its high sensitivity, accuracy, and reliability. The following protocol is specific for this compound purity and quantification [2] [3].

- Experimental Protocol:

- Instrument: HPLC system with UV detector.

- Column: Reversed-Phase C18 column (e.g., ACE C18) [1].

- Mobile Phase: Isocratic system. Two compositions are reported:

- Calibration: The calibration curve for this compound is highly linear, with the regression equation y = 37,129x - 95,901 and a correlation coefficient (R² = 0.9998) [2] [3].

The table below summarizes the key validation parameters for this HPLC method [2] [3]:

| Parameter | Result / Specification |

|---|---|

| Linearity (R²) | 0.9998 |

| Accuracy (Recovery) | 99.24% - 101.19% |

| Precision (RSD%) | < 2% |

| Limit of Detection (LOD) | 1.30 μg/mL |

| Limit of Quantification (LOQ) | 3.95 μg/mL |

Formulation Consideration: Enhancing Solubility

A key challenge in working with this compound is its inherently poor aqueous solubility (0.5088 mg/mL), which classifies it as a BCS Class II drug. A prominent strategy to overcome this is forming an inclusion complex with Methyl-β-Cyclodextrin (M-β-CD) [2] [3].

- Complex Formation: The complex forms with a 1:1 molar ratio and has a high apparent stability constant (KS) of 2711 M⁻¹ [2] [3].

- Preparation Methods: The complex can be prepared using Spray-Drying (SD) or Freeze-Drying (FD). The spray-drying method yields a superior product with a 7-fold increase in solubility and slightly higher drug content [2] [3].

The following diagram illustrates the experimental workflow for creating and analyzing these inclusion complexes:

Conclusion and Recommendations

For researchers analyzing this compound:

- For simple and fast analysis of a cream containing ISO and DIF, the First-Derivative UV Spectrophotometric method is recommended [1].

- For high-precision quantification, purity analysis, or stability-indicating assays, the HPLC method is the superior choice [2] [3] [4].

- If your formulation work is limited by the low solubility of ISN, forming an inclusion complex with Methyl-β-Cyclodextrin via spray-drying is a proven and effective strategy [2] [3].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require information on other specific analytical techniques, please feel free to ask.

References

- 1. Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and this compound in creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the Solubility of this compound Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the Solubility of this compound Using ... [mdpi.com]

- 4. Advances in Analytical Techniques for the Simultaneous... [sciencepublishinggroup.com]

constant center spectrophotometric method for Isoconazole

Analytical Methods for Isoconazole Quantification

The table below summarizes the key analytical techniques identified for the quantification of Isoconazole, particularly in combination with corticosteroids, which is a common pharmaceutical formulation.

| Method Name | Principle / Type | Analytes | Key Instrumental Parameters | Performance Characteristics | Reference |

|---|---|---|---|---|---|

| Derivative and Derivative of the Ratio Spectrophotometry [1] | UV-Vis Spectrophotometry | Isoconazole Nitrate & Diflucortolone Valerate | Not specified in detail; relies on mathematical processing of spectral data. | Effective for resolving overlapping spectra in combined dosage forms. [1] |

| HPLC with DAD Detection [1] | Reversed-Phase HPLC | Various Corticosteroids & Combined Drugs | - Column: C18 column

- Detector: DAD

- Mobile Phase: Buffer and organic solvent gradient. | High accuracy and sensitivity; validated for stability-indicating assays. [1] | | | HPTLC-Densitometry [1] | High-Performance Thin-Layer Chromatography | this compound & Diflucortolone Valerate | - Stationary Phase: Silica gel

- Mobile Phase: Toluene:Chloroform:Methanol (::)

- Detection: UV densitometry. | Simple, cost-effective, and allows simultaneous analysis of multiple samples. [1] | |

Detailed Experimental Protocols

Here are the step-by-step procedures for the two most relevant methods based on the search results.

Protocol 1: HPTLC for this compound and Diflucortolone Valerate [1]

This method is suitable for the simultaneous quantification of Isoconazole in a fixed-dose combination cream.

Sample Preparation:

- Accurately weigh an amount of cream equivalent to about 10 mg of this compound.

- Extract the drugs using a suitable solvent (e.g., methanol) with shaking and sonication.

- Filter the solution and dilute to a specific volume with the same solvent.

Chromatographic Conditions:

- Stationary Phase: Pre-coated silica gel HPTLC plates (e.g., 60 F254).

- Mobile Phase: Toluene, chloroform, and methanol in a ratio of

5.0:4.0:1.0 v/v/v. - Application Volume: 10 µL of the sample solution, applied as bands to the plate.

- Development: Develop the plate in a twin-trough glass chamber saturated with mobile phase vapor to a distance of 80 mm.

- Detection: Scan the developed and dried plate with a UV-Vis densitometer at a wavelength of 226 nm.

Validation Notes: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Protocol 2: HPLC for Combined Dosage Forms [1]

While not specific to Isoconazole, this protocol for similar formulations can be adapted and used as a robust reference.

Sample Preparation:

- Accurately weigh a portion of the topical formulation.

- Dissolve and dilute in a mixture of a solvent like methanol or acetonitrile to extract the active ingredients.

- Sonicate and centrifuge or filter the solution (e.g., through a 0.45 µm membrane filter) before injection.

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient mixture of a phosphate or acetate buffer (pH-adjusted) and acetonitrile.

- Example: Time (min) / % Acetonitrile: 0/30, 10/60, 15/90, 20/90, 25/30.

- Flow Rate: 1.0 mL/min.

- Detection: Diode Array Detector (DAD). Set the monitoring wavelength for Isoconazole based on its UV spectrum (likely between 220-280 nm).

- Injection Volume: 20 µL.

- Column Temperature: Maintained at 25-40°C.

System Suitability: The method should be tested for resolution, tailing factor, and theoretical plates using a standard solution.

Method Development Workflow

The following diagram illustrates a logical workflow for developing and validating an analytical method for Isoconazole, based on standard practices in pharmaceutical analysis.

Research Gaps and Future Directions

The search results indicate that while HPLC is the most prevalent and preferred method for analyzing azole-corticosteroid combinations (accounting for ~60% of studies) [1], there is a clear opportunity for further development of spectrophotometric techniques.

- Advanced Spectrophotometry: The mention of "derivative and derivative of the ratio spectrophotometric" methods suggests a pathway for overcoming spectral overlap without chromatography [1]. You could explore constant center, dual wavelength, or Q-absorbance ratio methods based on this principle.

- Green Analytical Chemistry: There is a growing emphasis on eco-friendly methods. One study highlighted the potential of Capillary Zone Electrophoresis (CZE) as an underutilized green alternative, though it currently accounts for less than 2% of reported methods [1]. Developing a CZE method for Isoconazole could be a valuable research contribution.

References

Application Note: Mean Centering of Ratio Spectra for the Quantification of Isoconazole in Pharmaceutical Formulations

Introduction and Principle of the Mean Centering Method